

Toxicological Profile of Verbenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Verbenone

Cat. No.: B600774

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Executive Summary

Verbenone, a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is also known for its role as an insect pheromone. It is utilized primarily as an anti-aggregation pheromone to manage bark beetle infestations in forestry. This technical guide provides a comprehensive overview of the current toxicological data available for **verbenone**, with a focus on its safety profile for human health. While acute toxicity data suggests a low order of toxicity, significant data gaps exist, particularly concerning chronic exposure, carcinogenicity, and reproductive and developmental effects. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents signaling pathways associated with its mode of action. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	(1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one	IUPAC
CAS Number	80-57-9	
Molecular Formula	C ₁₀ H ₁₄ O	
Molecular Weight	150.22 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Characteristic minty, camphor-like	
Boiling Point	227-228 °C	
Flash Point	85 °C	
Solubility	Insoluble in water; soluble in alcohol, ether	

Toxicological Data

Acute Toxicity

Verbenone exhibits a low level of acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of **Verbenone**

Test	Species	Route	Value	Classification
LD ₅₀	Rat	Oral	>5000 mg/kg bw	Low toxicity
LD ₅₀	Rabbit	Dermal	>2000 mg/kg bw	Low toxicity
Skin Irritation	Rabbit	Dermal	Not irritating	Not classified
Eye Irritation	Rabbit	Eye	Not irritating	Not classified
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	Not classified

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated Dose Toxicity of **Verbenone**

Study Duration	Species	Route	NOAEL	Key Findings
28-day	Rat	Oral	150 mg/kg bw/day	No treatment-related adverse effects observed up to the highest dose tested.

Genotoxicity

Verbenone has been evaluated for its genotoxic potential in a battery of in vitro assays and has not shown evidence of mutagenic or clastogenic activity.

Table 3: Genotoxicity of **Verbenone**

Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA	With and without S9	Negative
In Vitro Chromosomal Aberration Test	Human Lymphocytes	With and without S9	Negative

Carcinogenicity

There are currently no long-term carcinogenicity studies available for **verbenone**.[\[1\]](#)

Reproductive and Developmental Toxicity

Comprehensive studies on the reproductive and developmental toxicity of **verbenone** have not been conducted.[\[1\]](#) Therefore, its potential to affect fertility or cause harm to a developing fetus is unknown.

Neurotoxicity

While specific neurotoxicity studies are not available, some research suggests that metabolites of **verbenone**, namely myrtenol and verbenol, can modulate the function of GABA-A receptors in the central nervous system.[\[2\]](#)[\[3\]](#) This interaction could potentially lead to neurotoxic effects at high concentrations.

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)

- Test Species: Rat (Sprague-Dawley strain), young adults.
- Administration: A single dose of **verbenone** was administered by oral gavage.
- Dosage: Graded dose levels were used.

- Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.
- Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy at the end of the study.

Dermal Irritation (as per OECD Guideline 404)

- Test Species: Albino rabbit.
- Application: 0.5 mL of undiluted **verbenone** was applied to a small area of shaved skin under a semi-occlusive patch.
- Exposure Duration: 4 hours.
- Observation Period: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The Draize scoring system was used to evaluate skin reactions.

Eye Irritation (as per OECD Guideline 405)

- Test Species: Albino rabbit.
- Application: 0.1 mL of undiluted **verbenone** was instilled into the conjunctival sac of one eye. The other eye served as a control.
- Observation Period: The eyes were examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.
- Scoring: The Draize scoring system was used to evaluate eye irritation.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

- Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.
- Method: Plate incorporation method.

- **Metabolic Activation:** The assay was conducted with and without the addition of a rat liver S9 fraction.
- **Concentrations:** A range of concentrations of **verbenone** were tested in triplicate.
- **Endpoint:** The number of revertant colonies was counted, and a substance was considered mutagenic if it induced a dose-dependent increase in revertants.

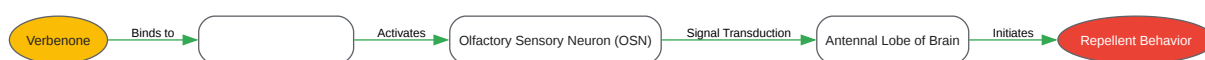
In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

- **Test System:** Cultured human peripheral blood lymphocytes.[4]
- **Method:** Cells were exposed to various concentrations of **verbenone** for a short duration.[4]
- **Metabolic Activation:** The assay was performed in the presence and absence of a rat liver S9 fraction.[4]
- **Harvest Time:** Cells were harvested at a suitable time point after treatment to analyze chromosomes in metaphase.
- **Endpoint:** The frequency of structural and numerical chromosomal aberrations was scored.

Mechanisms of Action and Signaling Pathways

Insect Olfactory Signaling

The primary mechanism of action for **verbenone** as an insect repellent involves its interaction with the olfactory system of bark beetles. **Verbenone** acts as an anti-aggregation pheromone, signaling a colonized host and deterring further beetle attacks. This is achieved through the binding of **verbenone** to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. This binding event triggers a signal transduction cascade within the OSN, ultimately leading to an electrical signal that is transmitted to the brain and results in a repellent behavioral response.

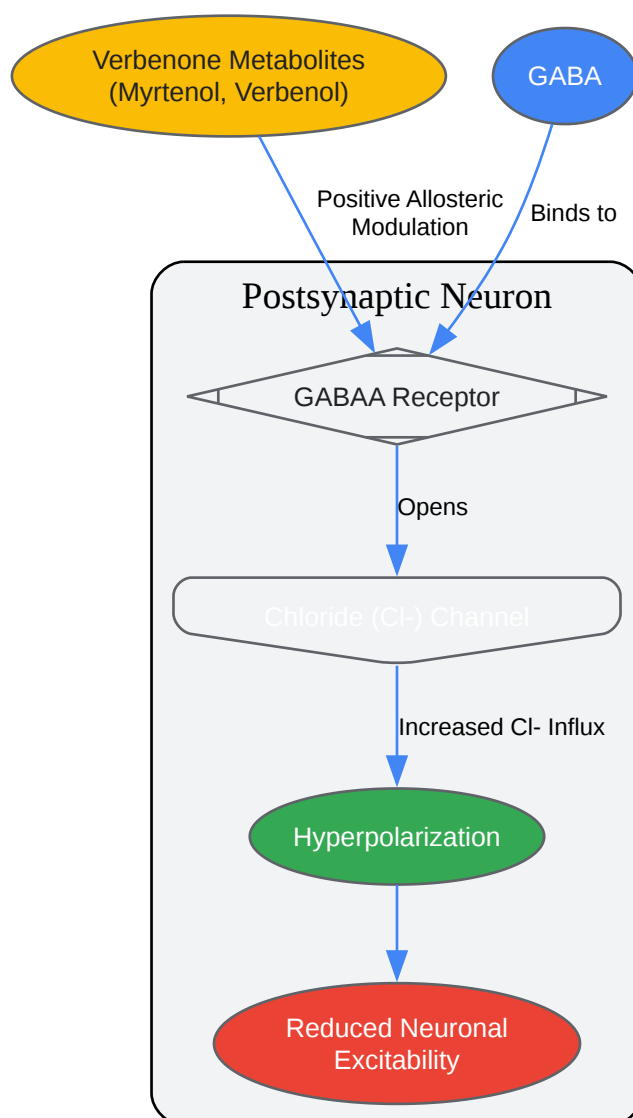


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Caption: Insect Olfactory Signaling Pathway for **Verbenone**.

Potential Modulation of GABAA Receptors

While direct neurotoxicity studies on **verbenone** are lacking, research on its metabolites, myrtenol and verbenol, suggests a potential interaction with the mammalian central nervous system. These compounds have been shown to be positive allosteric modulators of the γ -aminobutyric acid type A (GABA-A) receptor.[2][3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain. Positive modulation of these receptors enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which reduces neuronal excitability. At high concentrations, this mechanism could potentially lead to central nervous system depression.



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Caption: Potential GABAA Receptor Modulation by **Verbenone** Metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Metabolism

In vitro studies using human and rat liver microsomes have shown that **verbenone** is metabolized via hydroxylation.[5][6][7] The primary metabolite identified is 10-hydroxy**verbenone**. [5][6] This metabolic pathway is a common detoxification route for xenobiotics.



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Caption: **Verbenone** Metabolism Experimental Workflow.

Conclusion

The available toxicological data for **verbenone** suggest a low potential for acute toxicity via oral and dermal routes, and it is not considered to be a skin or eye irritant or a skin sensitizer. In vitro genotoxicity studies have been negative. However, there is a significant lack of data regarding chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The potential for neurotoxicity at high doses, mediated through the modulation of GABA-A receptors by its metabolites, warrants further investigation. For a comprehensive risk assessment, particularly for scenarios involving long-term or repeated human exposure, further studies addressing these data gaps are essential.

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